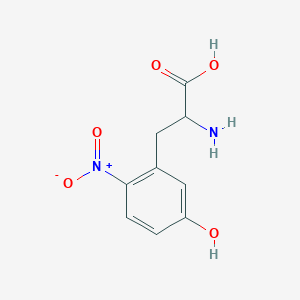
2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O5 It is a derivative of phenylalanine, where the phenyl ring is substituted with a hydroxyl group at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid typically involves the nitration of 5-hydroxyphenylalanine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and degradation of the product. The reaction is followed by neutralization and purification steps to isolate the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a quinone derivative.
Reduction: The nitro group at the 2-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Quinone derivatives from oxidation.
- Amino derivatives from reduction.
- Substituted phenylalanine derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity to the target. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(2-nitrophenyl)propanoic acid
Comparison:
2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid: Similar structure but with the hydroxyl group at the 4-position. This positional difference can affect the compound’s reactivity and binding properties.
2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and alter its biological activity.
2-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the hydroxyl group and has the nitro group at a different position, leading to different chemical and biological properties.
2-Amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
25263-73-4 |
|---|---|
Formule moléculaire |
C9H10N2O5 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14) |
Clé InChI |
CPZRSVCJGXCDOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


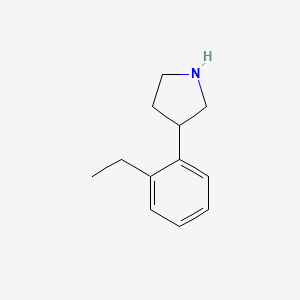
![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
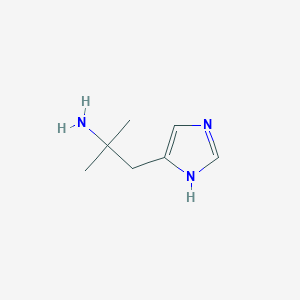
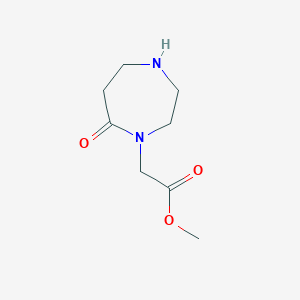
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
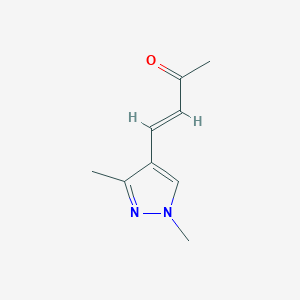
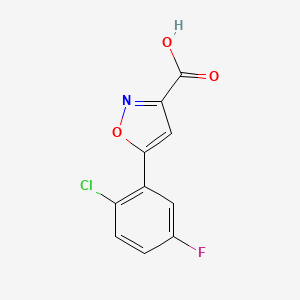

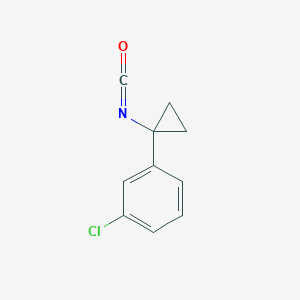
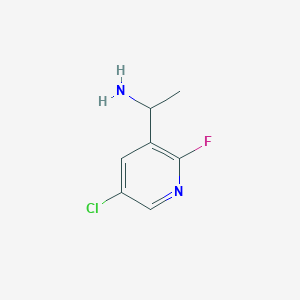
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)


